molecular formula C16H18N4O2 B13349804 (2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

(2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B13349804
M. Wt: 298.34 g/mol
InChI Key: DGZXEYLXCKZDEC-HIFRSBDPSA-N
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Description

(2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl halides.

    Construction of the pyrrolidine ring: This can be done through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid with an amine.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

(2R,3R)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O2/c1-19-14(21)7-13(16(17)22)15(19)12-8-18-20(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13,15H,7,9H2,1H3,(H2,17,22)/t13-,15+/m1/s1

InChI Key

DGZXEYLXCKZDEC-HIFRSBDPSA-N

Isomeric SMILES

CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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